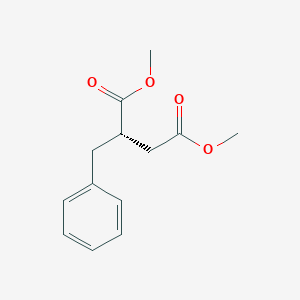

Dimethyl (S)-2-benzylsuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-benzylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYXMPWROIWLA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249754 | |

| Record name | 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111266-28-5 | |

| Record name | 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111266-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl (2S)-2-(phenylmethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl S 2 Benzylsuccinate

Asymmetric Chemical Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like Dimethyl (S)-2-benzylsuccinate. These approaches can be broadly categorized into catalytic asymmetric hydrogenations and stereoselective alkylations or derivatizations.

Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins. This method typically involves the use of a transition metal catalyst complexed with a chiral ligand to deliver hydrogen across a double bond in a stereochemically controlled manner. For the synthesis of this compound, this involves the hydrogenation of a suitable unsaturated precursor, such as dimethyl 2-benzylidenesuccinate.

Rhodium-based catalysts have been extensively employed for the asymmetric hydrogenation of various classes of alkenes, including itaconate derivatives, which are structurally related to the precursors of this compound. rsc.orgresearchgate.net The catalytic cycle typically involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by the stereoselective insertion of hydrogen. The choice of chiral ligand is paramount in determining the enantioselectivity of the reduction. While specific examples detailing the rhodium-catalyzed hydrogenation to this compound are specialized, the principles are well-established with analogous substrates like dimethyl itaconate. researchgate.net The catalyst's activity and selectivity are influenced by factors such as solvent, temperature, and hydrogen pressure.

Chiral diphosphine ligands are crucial components of modern asymmetric hydrogenation catalysis. researchgate.net Among the most successful and widely used is BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl). wikipedia.org BINAP is an atropisomeric ligand, meaning its chirality arises from restricted rotation about the C-C bond connecting the two naphthalene (B1677914) rings. wikipedia.org This C₂-symmetric framework creates a well-defined chiral environment around the metal center. wikipedia.org

When complexed with a metal like rhodium or ruthenium, the BINAP ligand dictates the facial selectivity of the hydrogenation. For instance, a Rh(I)-BINAP complex can effectively catalyze the enantioselective hydrogenation of olefinic precursors. The (S)-BINAP ligand will preferentially yield the (S)-enantiomer of the product, while the (R)-BINAP ligand will produce the (R)-enantiomer. Ruthenium-BINAP complexes are also highly effective, particularly for the hydrogenation of unsaturated carboxylic acids, which are direct precursors to the target ester. rsc.orgresearchgate.net The hydrogenation of (substituted benzylidene)succinic acids using a Ru-BINAP catalyst system has been shown to produce the corresponding (S)-2-(substituted benzyl)succinic acids with high enantiomeric excess (up to 97% ee). rsc.org Subsequent esterification of this acid provides a reliable route to this compound.

Table 1: Representative Data for Asymmetric Hydrogenation using BINAP-type Catalysts

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Benzylidene)succinic acid | Ru₂Cl₄[(S)-binap]₂(NEt₃) | (S)-2-Benzylsuccinic acid | >97% | rsc.org |

| 2-Acylamino acid precursors | Ruthenium (II)-sulfonated BINAP | (S)-Amino acid | ~90% | researchgate.net |

An alternative to catalytic hydrogenation is the stereoselective formation of the C-C bond that introduces the benzyl (B1604629) group. This can be achieved through the alkylation of chiral enolates derived from succinate (B1194679) esters or by chemical modification of readily available chiral precursors.

This strategy involves the deprotonation of a succinate derivative with a strong base to form an enolate, which then reacts with a benzyl halide. To control the stereochemistry, a chiral auxiliary is often employed. For example, a succinate monoester can be attached to a chiral auxiliary, such as a camphorsultam. The bulky, stereochemically defined auxiliary directs the incoming benzyl group to one face of the enolate, leading to a diastereoselective alkylation. A study on a similar system describes the asymmetric alkylation of an N-acylsultam derived from 3-phenylpropionyl chloride with tert-butyl bromoacetate. researchgate.net This method provides the desired stereoisomer with high optical purity after the removal of the auxiliary and subsequent esterification. researchgate.net

If a suitable chiral precursor is available, it can be chemically converted to the target molecule. (S)-2-Benzylsuccinic acid is a known compound that can serve as a direct precursor. chemicalbook.com This chiral diacid can be synthesized through various methods, including the asymmetric hydrogenation of 2-benzylidenesuccinic acid as previously described. rsc.org Once the enantiomerically pure (S)-2-benzylsuccinic acid is obtained, a straightforward acid-catalyzed esterification (Fischer esterification) with methanol (B129727) will yield the desired this compound. This two-step sequence, involving asymmetric synthesis of the diacid followed by esterification, is a reliable and often high-yielding route to the final product.

Table 2: Summary of Stereoselective Alkylation and Derivatization Approaches

| Starting Material | Key Reagent(s) | Intermediate/Product | Key Feature | Reference |

|---|---|---|---|---|

| N-(3-phenylpropionyl)-camphorsultam | Sodium amide, tert-butyl bromoacetate | Diastereomerically enriched alkylated product | Use of a chiral auxiliary to direct alkylation | researchgate.net |

| (S)-2-Benzylsuccinic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | This compound | Conversion from an existing chiral pool molecule | chemicalbook.com |

Palladium-Catalyzed Asymmetric Carbonylation Reactions

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of succinic acid esters. These methods often involve the introduction of two carbonyl groups across a double or triple bond, providing a direct route to the succinate backbone.

The palladium-catalyzed oxidative alkoxycarbonylation of styrenes offers a direct method for producing cinnamic acid esters, which are closely related precursors to benzylsuccinates. unibo.it A recently developed system allows for this reaction to occur at room temperature under just 1 atmosphere of carbon monoxide pressure. unibo.it This process utilizes a palladium catalyst, an aryl α-diimine ligand, and p-benzoquinone as an oxidant to convert olefins into their corresponding α,β-unsaturated esters or succinic acid esters, depending on the specific conditions. unibo.itresearchgate.net

For instance, the reaction of styrene (B11656) with an alcohol in the presence of a palladium catalyst can yield the corresponding succinate derivative. The choice of ligand is crucial for controlling the stereoselectivity of the reaction. While many studies focus on α,β-unsaturated products, the formation of succinic acid diesters is a known outcome. unibo.it The application of chiral ligands in these systems is a key strategy for achieving asymmetric synthesis, which would be necessary to produce the (S)-enantiomer of dimethyl 2-benzylsuccinate.

A plausible catalytic cycle involves the formation of an alkenylpalladium intermediate, which can then undergo further carbonylation and reaction with an alcohol to form the diester. researchgate.net The regio- and stereoselectivity are determined by the nature of the palladium catalyst, the ligands, and the reaction conditions. researchgate.netnih.gov

| Catalyst System | Substrate | Product Type | Conditions | Selectivity |

| Pd(TFA)₂ / α-diimine ligand | Styrene / Alcohol | Succinic acid diester | 1 atm CO, p-benzoquinone, p-TSA, THF | High E-stereoselectivity for unsaturated esters |

| Palladium / Ligand | Unsymmetrical Alkyne | α,β-Unsaturated succinate | Mild conditions | Exclusive (E)-stereoselectivity |

Utilization of Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.comresearchgate.net This strategy is fundamental to asymmetric synthesis.

The most widely employed auxiliary-controlled reactions include asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For the synthesis of a chiral succinate derivative like this compound, an auxiliary could be attached to a succinate precursor. Subsequent alkylation with a benzyl group would be directed by the auxiliary to create the desired (S)-stereocenter.

Evans' oxazolidinone auxiliaries are a prominent example. researchgate.netsigmaaldrich.com These are typically derived from readily available chiral amino acids. researchgate.net When an N-acyl oxazolidinone is treated with a base to form an enolate, the bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (like benzyl bromide) to attack from the opposite face with high diastereoselectivity. researchgate.net The "SuperQuat" family of auxiliaries, which feature a gem-dimethyl substitution, were developed to offer even greater diastereofacial selectivity compared to the original Evans auxiliaries. rsc.org After the alkylation step, the auxiliary is cleaved under mild conditions to yield the chiral carboxylic acid, which can then be esterified to give the final product. researchgate.net

| Chiral Auxiliary Family | Key Feature | Common Applications | Diastereoselectivity |

| Evans' Oxazolidinones | Derived from amino alcohols | Asymmetric alkylations, aldol reactions | High (often >95% de) |

| "SuperQuat" Oxazolidinones | C(5) gem-dimethyl substitution | Asymmetric alkylations, natural product synthesis | Superior to Evans' auxiliaries |

| Camphor Derivatives | Rigid bicyclic structure | Diels-Alder reactions, alkylations | High, sometimes solvent-dependent |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild conditions with high enantioselectivity.

Ene-Reductase Mediated Asymmetric Reduction of Dimethyl Succinate Analogs

Ene-reductases (ERs) from the 'Old Yellow Enzyme' family catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov This approach is highly effective for producing chiral succinate derivatives from α,β-unsaturated precursors like dimethyl itaconate (a structural analog of a benzylsuccinate precursor). researcher.liferesearchgate.net

Researchers have screened libraries of ERs to identify enzymes with high substrate tolerance and stereoselectivity. bohrium.com For the synthesis of chiral dimethyl 2-methylsuccinate, various ERs have been identified that can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). For example, the ene-reductase SeER from Saccharomyces eubayanus converts dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with 98% ee, while Bac-OYE1 from Bacillus sp. and AfER from Aspergillus flavus can produce the (R)-enantiomer from different isomers with 99% ee. mdpi.com This methodology provides an efficient route for the enantiocomplementary production of optically pure succinates at high concentrations. researcher.liferesearchgate.net This principle can be extended to the synthesis of this compound by using dimethyl 2-benzylidenesuccinate as the substrate.

| Ene-Reductase (Source) | Substrate (Analog) | Product (Analog) | Yield | Enantiomeric Excess (ee) |

| SeER (S. eubayanus) | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 80% | 98% |

| Bac-OYE1 (Bacillus sp.) | Dimethyl citraconate | (R)-dimethyl 2-methylsuccinate | 86% | 99% |

| AfER (A. flavus) | Dimethyl itaconate | (R)-dimethyl 2-methylsuccinate | 77% | 99% |

Reverse Engineering of Enzymatic Degradation Pathways for Biosynthesis

A novel approach to biosynthesis involves reversing a natural metabolic degradation pathway. In nature, several anaerobic bacteria degrade toluene (B28343) via a pathway that involves (R)-benzylsuccinate as a key intermediate. nih.govresearchgate.net This pathway begins with the addition of toluene to fumarate (B1241708), catalyzed by benzylsuccinate synthase, to form (R)-benzylsuccinate. acs.org The benzylsuccinate is then degraded to benzoyl-CoA and succinyl-CoA through a series of β-oxidation steps. researchgate.netresearchgate.net

Researchers have successfully established a synthetic pathway for benzylsuccinate production in Escherichia coli by running this β-oxidation pathway in reverse. nih.govnih.gov Since the initial benzylsuccinate synthase step is effectively irreversible, the synthetic pathway starts with precursors that enter the β-oxidation cycle, namely a benzoyl-CoA precursor (like benzoate) and a succinyl-CoA precursor (like succinate). researchgate.net All the enzymatic reactions in the β-oxidation pathway have been shown to be reversible. nih.govresearchgate.net By expressing the genes encoding the necessary enzymes—such as benzoylsuccinyl-CoA thiolase, (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase, and others—in E. coli, the cells can be engineered to convert benzoate (B1203000) and endogenous succinate into benzylsuccinate. nih.govresearchgate.net

Microbial Production Systems for Chiral Benzylsuccinate Derivatives

The implementation of the reverse β-oxidation pathway in a microbial host like E. coli provides a whole-cell biocatalytic system for producing chiral benzylsuccinate derivatives. nih.govresearchgate.net To create a functional production strain, modules for benzoate transport and its activation to benzoyl-CoA are introduced, along with the enzymes of the reversed β-oxidation pathway. nih.gov The second substrate, succinate, is produced endogenously by the host cell from a simple carbon source like glucose. nih.gov

Studies have shown that the productivity of this system is highly dependent on the culture conditions. The yield of benzylsuccinate was found to be over 1000-fold higher in anaerobic glucose-fermenting cultures compared to aerobic cultures. nih.govresearchgate.net The yield was further improved under fumarate-respiring conditions. nih.gov A significant challenge identified in these systems is the efficient excretion of the product from the cell. nih.gov Researchers have addressed this bottleneck by co-expressing a mechanosensitive channel, which led to an increased yield of excreted benzylsuccinate. nih.gov

| Host Organism | Synthetic Pathway | Growth Condition | Relative Benzylsuccinate Yield | Key Bottleneck |

| Escherichia coli | Reversed β-oxidation | Aerobic | Low | Low pathway flux |

| Escherichia coli | Reversed β-oxidation | Anaerobic (glucose-fermenting) | >1000-fold increase vs. aerobic | Product excretion |

| Escherichia coli | Reversed β-oxidation | Anaerobic (fumarate-respiring) | Further improvement | Product excretion |

Mechanistic Investigations and Stereochemical Control

Mechanistic Insights in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds like Dimethyl (S)-2-benzylsuccinate through asymmetric catalysis is a cornerstone of modern organic chemistry. The stereochemical outcome of these reactions is governed by the intricate interactions between the substrate and a chiral catalyst, typically a transition metal complex. Understanding the underlying mechanisms is crucial for the rational design of more efficient and selective catalysts.

The asymmetric hydrogenation of prochiral olefins, such as derivatives of itaconic acid, is a primary method for producing chiral succinates. The mechanism of this reaction, particularly when catalyzed by rhodium-diphosphine complexes, has been a subject of extensive study. Two major pathways are often considered: the unsaturated pathway and the dihydride pathway. acs.org

The dihydride mechanism, also known as the hydride pathway, involves the initial activation of molecular hydrogen by the catalyst. In this route, the chiral rhodium(I) catalyst undergoes oxidative addition with H₂ to form a rhodium(III) dihydride species. This key intermediate then coordinates with the olefinic substrate. Subsequent migratory insertion of the double bond into one of the Rh-H bonds forms a rhodium-alkyl-hydride intermediate. The final step is the reductive elimination of the product, which regenerates the rhodium(I) catalyst, completing the catalytic cycle. The enantioselectivity is determined during the diastereoselective migratory insertion step, where the chiral ligand environment dictates which prochiral face of the olefin inserts into the Rh-H bond.

Key Steps in the Dihydride Pathway

| Step | Description |

| 1. Oxidative Addition | The active Rh(I) catalyst reacts with molecular hydrogen (H₂) to form a Rh(III) dihydride complex. |

| 2. Substrate Coordination | The prochiral olefin substrate coordinates to the Rh(III) dihydride species. |

| 3. Migratory Insertion | The C=C double bond of the substrate inserts into a Rhodium-Hydride bond, forming a Rh-alkyl intermediate. This is typically the stereochemistry-determining step. |

| 4. Reductive Elimination | The alkyl group and the remaining hydride ligand are eliminated from the metal center, forming the C-H bond and releasing the final hydrogenated product. The Rh(I) catalyst is regenerated. |

The remarkable stereocontrol achieved in asymmetric hydrogenation is a direct consequence of the chiral environment created by the transition metal complex. pitt.edu These catalysts are typically composed of a central metal atom (e.g., Rhodium, Ruthenium) and a chiral organic ligand, often a C₂-symmetric diphosphine such as BINAP or DIPAMP. pnas.org

The mechanism of stereoselection, famously elucidated by Halpern and Brown, is subtle. It was demonstrated that the final enantiomeric excess of the product does not necessarily arise from the most stable or abundant catalyst-substrate intermediate. pnas.orgnih.gov Instead, the reaction often proceeds through a less stable, minor diastereomeric intermediate that is significantly more reactive towards hydrogen. nih.gov This concept, known as the "anti-lock-and-key" or Halpern mechanism, highlights that stereocontrol is a result of kinetic factors rather than thermodynamic stability. acs.org

The chiral ligand framework imposes rigid steric constraints and specific electronic interactions. This forces the prochiral substrate to bind to the metal center in a limited number of conformations. For example, in a BINAP-metal complex, the axial chirality of the ligand creates quadrants of differing steric bulk around the metal, guiding the substrate to coordinate in a way that exposes one of its two faces to the incoming hydrogen atoms. pnas.org This precise three-dimensional arrangement is what allows for the highly selective formation of one enantiomer over the other.

Enzymatic Reaction Mechanisms and Enantioselectivity

Nature employs highly sophisticated enzymatic machinery to catalyze reactions with unparalleled specificity. The formation of benzylsuccinate, a close analogue of this compound, is a prime example of enzymatic precision involving radical chemistry.

Benzylsuccinate synthase (BSS) is a key enzyme found in anaerobic bacteria that can degrade toluene (B28343). nih.gov It catalyzes the initial step in this metabolic pathway: the addition of the methyl group of toluene to fumarate (B1241708) to form benzylsuccinate. acs.orgresearchgate.net BSS belongs to the superfamily of glycyl radical enzymes (GREs), which utilize a radical mechanism to perform chemically challenging transformations. pnas.orgnih.gov

The enzyme is typically a heterotrimer, composed of α, β, and γ subunits. nih.gov The catalytic activity resides in the α-subunit, which houses the glycyl radical cofactor. nih.govnih.gov This radical is generated post-translationally by a separate activating enzyme. nih.gov In its resting state, the enzyme contains a stable but relatively unreactive glycyl radical. acs.org

The catalytic cycle of BSS is a remarkable example of radical-mediated C-C bond formation. The reaction is highly stereospecific, exclusively producing (R)-benzylsuccinate. acs.orgresearchgate.net This specificity arises from the precise positioning of the two substrates, toluene and fumarate, within the enzyme's active site.

The proposed mechanism begins after both substrates are bound. pitt.edu A hydrogen atom is transferred from a conserved cysteine residue to the glycyl radical, generating a highly reactive thiyl radical. acs.orgresearchgate.net This thiyl radical then abstracts a hydrogen atom from the methyl group of toluene, forming a transient benzyl (B1604629) radical intermediate. pnas.org This electrophilic benzyl radical subsequently attacks one of the carbon atoms of the fumarate double bond. researchgate.net This addition is highly stereospecific, with the benzyl radical adding to the re face of the C-2 atom of fumarate, leading to the formation of an (R)-benzylsuccinyl radical intermediate and the establishment of the product's stereochemistry. acs.org

The entire catalytic cycle of Benzylsuccinate Synthase is orchestrated through a cascade of radical intermediates. researchgate.netresearchgate.net The sequence ensures that the highly reactive radical species are transient and confined to the active site, preventing unwanted side reactions.

The key radical intermediates and proton (or hydrogen atom) transfers are:

Glycyl Radical to Thiyl Radical: The cycle is initiated by the transfer of a hydrogen atom from a conserved cysteine (Cys493 in Thauera aromatica) to the resting-state glycyl radical (at Gly829), forming a reactive thiyl radical. acs.orgnih.gov

Formation of Benzyl Radical: The thiyl radical abstracts a hydrogen atom from the methyl group of the bound toluene substrate, generating the benzyl radical. pnas.org

Formation of Benzylsuccinyl Radical: The benzyl radical attacks the double bond of fumarate, creating a new C-C bond and forming a product-related (R)-benzylsuccinyl radical. pnas.orgresearchgate.net

Product Formation and Catalyst Regeneration: The (R)-benzylsuccinyl radical intermediate then abstracts a hydrogen atom back from the catalytic cysteine residue, yielding the final (R)-benzylsuccinate product and regenerating the thiyl radical. nih.gov The thiyl radical can then restore the glycyl radical resting state, preparing the enzyme for another catalytic cycle. nih.gov

Radical Cascade in Benzylsuccinate Synthase

| Intermediate/Step | Description |

| Glycyl Radical (Resting State) | A stable radical located on a glycine (B1666218) residue. |

| Thiyl Radical Generation | H-atom abstraction from a nearby cysteine by the glycyl radical. |

| Benzyl Radical Generation | H-atom abstraction from toluene's methyl group by the thiyl radical. |

| C-C Bond Formation | Attack of the benzyl radical on the fumarate double bond. |

| Benzylsuccinyl Radical | The product-related radical intermediate formed after C-C bond formation. |

| Product Release | H-atom abstraction from the cysteine by the benzylsuccinyl radical to form the final product and regenerate the thiyl radical. |

Substrate Recognition and Specificity within Enzyme Active Sites

The active site of benzylsuccinate synthase (BSS), the enzyme responsible for the synthesis of the precursor to this compound, exhibits distinct binding pockets for its substrates, toluene and fumarate. A hydrophobic pocket accommodates the toluene molecule, while a polar pocket binds fumaric acid. nih.gov Key amino acid residues, including Glu509, Ser827, Leu390, and Phe384, have been identified as critical for substrate binding through computational studies. nih.gov The specific orientation of the substrates within the active site is crucial for the subsequent chemical reaction and is consistent with the observed syn addition of toluene to fumarate. nih.gov Furthermore, the binding of both substrates induces a conformational change in the active site, making it more compact and restricting the movement of a key thiyl radical, which facilitates the hydrogen transfer necessary for the reaction to proceed. nih.gov

The substrate specificity of BSS can be altered through targeted mutations. For instance, the enzyme from Thauera aromatica is active with toluene and cresol (B1669610) isomers but not with xylene isomers. researchgate.net In contrast, the BSS from Azoarcus sp. strain T can convert toluene as well as all xylene and cresol isomers. researchgate.net This difference in substrate range highlights the role of the enzyme's active site architecture in determining which molecules can be accommodated and converted.

Mutagenesis studies have been instrumental in identifying key amino acid residues essential for the catalytic activity of benzylsuccinate synthase (BSS). In the T. aromatica T1 strain, in addition to the critical roles of Cys493 and Gly829, a conserved arginine residue, Arg508, has been shown to be vital for the enzyme's function. wikipedia.org Mutation of Arg508 to either lysine (B10760008) or glutamine significantly reduces or completely abolishes BSS activity, confirming its importance in catalysis, likely through its participation in binding the fumarate substrate. acs.orgresearchgate.net

Interestingly, altering the active site through mutagenesis can also expand the enzyme's substrate specificity. A single amino acid substitution, changing Ile617 to Valine, within a hydrophobic pocket of the active site, resulted in a BSS variant capable of converting m-xylene, a substrate not utilized by the wild-type enzyme. acs.orgresearchgate.net This demonstrates that subtle changes in the active site can lead to an expanded substrate range. The Ile617 and Ile620 residues are thought to form a hydrophobic barrier that controls access to the active site. wikipedia.org

The R508K mutant, while showing decreased activity with the natural substrate, surprisingly gained the ability to catalyze the formation of a small amount of 3-benzyl-4-ketopentanoate when presented with toluene and the fumarate analog 3-acetyl acrylate. acs.orgresearchgate.net These findings underscore the power of mutagenesis in probing the specific roles of individual amino acid residues in both catalysis and substrate recognition. acs.org

The production of (S)-2-benzylsuccinate, and subsequently this compound, is a highly stereospecific process governed by the enzymatic action of benzylsuccinate synthase (BSS). The enzyme exhibits strict regio- and enantioselectivity, exclusively forming the (R)-benzylsuccinate enantiomer. biorxiv.orgbiorxiv.org This stereochemical outcome is not determined by a static, preferential binding of the fumarate substrate in one orientation over another. biorxiv.org Instead, molecular dynamics simulations suggest that the enantioselectivity arises from the dynamic behavior of toluene within the active site, which leads to a faster rate of reaction for the pathway that produces the (R)-enantiomer. biorxiv.orgresearchgate.net

Computational models have shown that while fumarate can bind in a pro-(R) or pro-(S) orientation, the subsequent attack by the benzyl radical is kinetically favored for the pathway leading to (R)-benzylsuccinate. nih.govnih.gov The energy barrier for the radical quenching step is prohibitively high for the pro-(S) pathway, effectively preventing the formation of the (S)-enantiomer. nih.govnih.gov This kinetic control ensures the exclusive production of the (R)-configured product. The reaction also proceeds with an inversion of the stereochemistry at the benzylic protons of toluene and involves a syn-addition of toluene to the fumarate double bond. nih.govnih.gov

| Factor | Role in Stereoselectivity | Supporting Evidence |

| Enzyme Active Site | Enforces a specific orientation of substrates, favoring the formation of the (R)-enantiomer. | Molecular modeling and docking studies show a thermodynamic preference for fumarate binding in the pro(R) orientation. nih.govnih.gov |

| Toluene Dynamics | The dynamic behavior of toluene within the active site leads to a faster reaction rate for the R-enantiomer pathway. biorxiv.orgresearchgate.net | Classical molecular dynamics and multiscale modeling (QM:MM) studies. biorxiv.orgresearchgate.net |

| Energy Barriers | A prohibitively high energy barrier for the radical quenching step in the pro(S) pathway prevents the formation of the (S)-enantiomer. nih.govnih.gov | Density Functional Theory (DFT) calculations. nih.govnih.gov |

Role of Accessory Subunits in Enzyme Activation and Activity

Despite their structural relation, the β and γ subunits interact with the catalytic α-subunit in distinct ways. The BSSγ subunit binds to a hydrophobic region of the α-subunit, distal to the active site. nih.govnih.gov In contrast, the BSSβ subunit binds to a hydrophilic surface of the α-subunit that is in proximity to the active site. nih.govnih.gov

Structural studies of a BSSαγ complex (lacking the β subunit) revealed a remarkable conformational change. The barrel-like structure of the α-subunit partially opens, allowing the C-terminal region, which houses the glycyl radical, to shift towards an exit pathway. nih.govnih.gov This observation suggests that the BSSβ subunit plays a role in modulating the conformational dynamics of the enzyme, which are necessary for its catalytic function. nih.govnih.gov These structural insights, supported by proteolysis experiments, indicate that the accessory subunits are not merely passive components but are actively involved in regulating the enzyme's activation and activity through controlling its conformational state. nih.govnih.gov

| Subunit | Key Features | Function |

| α-subunit | Contains the glycyl radical cofactor and the active site. | Catalyzes the addition of toluene to fumarate. |

| β-subunit | Contains a [4Fe-4S] cluster; binds to a hydrophilic surface of the α-subunit near the active site. | Modulates conformational dynamics required for enzyme activity. nih.govnih.gov |

| γ-subunit | Contains a [4Fe-4S] cluster; binds to a hydrophobic region of the α-subunit distant from the active site. | Buries a hydrophobic region of the α-subunit, contributing to structural stability. nih.govnih.gov |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Molecular modeling and Density Functional Theory (DFT) calculations have been pivotal in elucidating the reaction mechanism of benzylsuccinate synthase (BSS), the enzyme that catalyzes the formation of the precursor to this compound. nih.govnih.gov These computational approaches have allowed researchers to investigate the intricate details of this radical-based C-C bond formation. nih.govnih.gov

DFT calculations have confirmed the plausibility of the proposed reaction mechanism, which involves a glycyl radical. diva-portal.org The calculations have also helped to refine the understanding of the reaction's energetics, suggesting that the initial activation of the C-H bond in toluene, rather than the subsequent C-C coupling, is the rate-limiting step of the reaction. nih.govnih.gov

Furthermore, these theoretical studies have addressed the basis of the enzyme's enantiospecificity. The calculations indicate that the preference for the formation of (R)-benzylsuccinate is due to a thermodynamic preference for the binding of fumarate in the pro(R) orientation. nih.govnih.gov Conversely, the benzyl radical attack on fumarate in the pro(S) pathway faces a prohibitively high energy barrier for the final radical quenching step, thus preventing the formation of the (S)-enantiomer. nih.govnih.gov

QM:MM Hybrid Approaches for Enzyme Mechanism Elucidation

To gain a more detailed and accurate understanding of the enzymatic mechanism of benzylsuccinate synthase (BSS) within its complex protein environment, researchers have employed hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. biorxiv.org This approach allows for a high-level quantum mechanical treatment of the reacting species in the active site (the QM region), while the surrounding protein and solvent are described with a more computationally efficient molecular mechanics force field (the MM region). biorxiv.orgnih.gov

QM/MM simulations have provided new insights into the geometry of the transition states, which are constrained by the surrounding protein structure. biorxiv.org These multiscale models have helped to elucidate the factors that govern the regioselectivity and enantioselectivity of the C-C bond formation. biorxiv.org The results from these studies support the previously proposed mechanism and have been able to quantitatively predict the strict R-enantioselectivity of BSS. biorxiv.orgresearchgate.net

These advanced computational models have also been able to explain more subtle experimental observations, such as the slow exchange of hydrogen/deuterium (B1214612) in the product when the reaction is carried out in heavy water (D₂O), which confirms the partial reversibility of the reaction. biorxiv.org The QM/MM approach, by integrating the quantum mechanical nature of the chemical reaction with the classical mechanics of the protein environment, provides a powerful tool for understanding the intricate catalytic processes of enzymes like BSS. biorxiv.orgnih.gov

| Computational Method | Key Insights into BSS Mechanism |

| Molecular Modeling & DFT | - Confirmed the plausibility of the glycyl radical mechanism. diva-portal.org - Identified C-H activation as the likely rate-limiting step. nih.govnih.gov - Explained enantiospecificity through thermodynamic preference for pro(R) fumarate binding and a high energy barrier for the pro(S) pathway. nih.govnih.gov - Rationalized the inversion of stereochemistry and syn-addition. nih.govnih.gov |

| QM/MM Hybrid Approaches | - Provided detailed geometries of transition states within the protein environment. biorxiv.org - Elucidated the origins of regio- and enantioselectivity. biorxiv.org - Quantitatively predicted the strict R-enantioselectivity. biorxiv.orgresearchgate.net - Explained the partial reversibility of the reaction observed through H/D exchange experiments. biorxiv.org |

Isotopic Labeling and Kinetic Isotope Effect Studies

Stable isotope labeling is a powerful technique for tracing the fate of atoms through a reaction pathway and for determining the kinetic significance of specific bond-breaking events. nih.gov In the study of benzylsuccinate formation, experiments using isotopically labeled substrates, such as toluene deuterated at the methyl group (d₈-toluene), have provided definitive evidence for the reaction mechanism. researchgate.netnih.gov

Measurements of the deuterium KIE on the maximum velocity (Vmax) and on the specificity constant (Vmax/Km) provide further details about the energy profile. nih.gov Different KIEs were observed for benzylsuccinate synthase homologs from different bacterial strains, suggesting subtle variations in the transition state structures or the relative rates of individual steps. researchgate.net These isotopic labeling studies are fundamental to understanding the C-H bond activation step, which is crucial for the stereochemical outcome of the reaction. biorxiv.orgnih.gov

| Parameter | Value at 30 °C | Value at 4 °C | Source |

|---|---|---|---|

| DV (KIE on Vmax) | 1.7 ± 0.2 | 2.2 ± 0.2 | nih.gov |

| D(V/K) (KIE on Vmax/Km) | 2.9 ± 0.1 | 3.1 ± 0.1 | nih.gov |

Hydrogen/Deuterium Exchange (HDX) experiments, often coupled with mass spectrometry (HDX-MS), are used to probe the structure, dynamics, and interactions of molecules. youtube.comresearchgate.netyoutube.com In the context of mechanistic enzymology, HDX can reveal information about the reversibility of reaction steps and the nature of proton transfer events.

For the enzymatic synthesis of benzylsuccinate, incubating deuterium-labeled benzylsuccinate with the enzyme in a non-deuterated solvent (H₂O) leads to the partial exchange of deuterium with solvent protons. nih.gov This observation provides direct evidence that the hydrogen transfer step is at least partially reversible. biorxiv.org Specifically, it supports a mechanism where the hydrogen atom abstracted from toluene is transferred to a labile site on the enzyme, proposed to be a cysteine residue, from which it can exchange with the solvent before being transferred back to the succinyl radical intermediate to form the final product. nih.gov

Furthermore, conducting the enzymatic reaction in heavy water (D₂O) with unlabeled substrates results in the incorporation of deuterium into the benzylsuccinate product. nih.gov The detection of d-benzylsuccinate confirms that solvent protons can enter the catalytic cycle. biorxiv.orgnih.gov This H/D exchange phenomenon is consistent with the proposed radical mechanism and the participation of an active site residue, such as cysteine, in mediating hydrogen transfer. biorxiv.orgnih.gov

| Experimental Condition | Observation | Mechanistic Implication | Source |

|---|---|---|---|

| Incubation of deuterium-labeled benzylsuccinate with enzyme in H₂O | Partial exchange of deuterium with solvent protons is observed. | The hydrogen transfer step is partially reversible. | biorxiv.orgnih.gov |

| Reaction of unlabeled toluene and fumarate with enzyme in D₂O | Incorporation of deuterium into the benzylsuccinate product. | The migrating hydrogen is transferred to a labile site on the enzyme that can exchange with the solvent. | nih.govnih.gov |

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, Dimethyl (S)-2-benzylsuccinate provides a foundational structure that can be chemically modified in subsequent steps to build more elaborate molecules. Its utility is particularly notable in the synthesis of pharmacologically active compounds and other specialized chiral chemicals.

This compound, and its corresponding diacid, (S)-2-benzylsuccinic acid, are critical intermediates in the synthesis of certain antidiabetic agents. The asymmetric synthesis of this compound is a key step in producing Mitiglinide, a drug used for the treatment of type 2 diabetes.

The structural framework of this compound serves as a template for creating a variety of other optically active succinic acid derivatives. amanote.com By chemically modifying the ester or carboxylic acid groups, or the benzyl (B1604629) moiety, chemists can generate a library of new chiral compounds. acs.org These derivatives are valuable in their own right as intermediates for different complex molecules or for use in studying structure-activity relationships in drug discovery. The synthesis of these derivatives often involves regioselective reactions, where one of the two carboxylic acid groups of the parent succinic acid is selectively reacted to build molecular complexity while preserving the critical stereocenter. nih.gov

Versatility as a Chiral Synthon

A chiral synthon is a stereochemically pure building block used in organic synthesis. This compound exemplifies this concept, providing a reliable source of chirality that ensures the final product has the correct spatial orientation, which is often essential for its intended function.

The demand for enantiomerically pure drugs has made chiral synthons like this compound indispensable in the pharmaceutical industry. pharmacompass.comchiralpedia.com Its structure is incorporated into advanced pharmaceutical intermediates that are steps closer to the final active pharmaceutical ingredient (API). The use of such a building block simplifies complex syntheses, often reducing the number of steps required and eliminating the need for difficult chiral separations of the final product. nbinno.com The (S)-configuration of the benzyl group on the succinate (B1194679) backbone is a key feature that is carried through the synthetic route to impart the necessary chirality to the target drug molecule.

The utility of this compound extends to the broader fine chemicals industry, which produces complex, high-purity substances. nbinno.com Chiral intermediates are fundamental to this sector, which includes not only pharmaceuticals but also agrochemicals, flavors, and fragrances. acs.org The ability to introduce a specific stereocenter with high fidelity is a significant advantage in creating sophisticated molecules. chiralpedia.com While its most documented use is in pharmaceuticals, the principles of its application—as a source of chirality and a versatile chemical scaffold—make it a valuable tool for synthesizing other complex, non-pharmaceutical fine chemicals where stereochemistry is crucial for performance. pharmacompass.comnbinno.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-benzylsuccinic acid |

| Mitiglinide |

| KAD-1229 (Mitiglinide calcium) |

| cis-Hexahydroisoindoline |

Advanced Analytical and Structural Elucidation Techniques

Mass Spectrometry for Product and Intermediate Analysis

Mass spectrometry stands as a cornerstone for the analysis of Dimethyl (S)-2-benzylsuccinate and its precursors. This technique provides crucial information on molecular weight, structure, and isotopic composition, which is vital for mechanistic studies and product verification.

GC-MS for Derivatized Products and Isotopic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like succinate (B1194679) derivatives, derivatization is often necessary to increase their volatility for GC-MS analysis. This typically involves converting carboxylic acid groups into esters, such as methyl or silyl (B83357) esters.

In the context of this compound, GC-MS can be employed to:

Confirm the identity of the final product: By comparing the mass spectrum of the derivatized product with known standards or spectral libraries.

Assess isotopic purity: When isotopically labeled substrates (e.g., deuterated toluene) are used in enzymatic reactions to probe reaction mechanisms, GC-MS can determine the extent and position of isotope incorporation into the product. This is critical for understanding enzyme stereochemistry. For instance, studies on benzylsuccinate synthase have utilized chirally labeled toluene (B28343) to investigate the stereochemical course of the enzymatic reaction.

| Analytical Parameter | GC-MS Application for this compound Analysis |

| Derivatization | Esterification (e.g., methylation) to increase volatility. |

| Product Identification | Comparison of mass spectra with reference standards. |

| Isotopic Analysis | Determination of isotope incorporation from labeled substrates. |

LC-MS and ESI-MS for Mechanistic Studies and Product Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), is indispensable for analyzing non-volatile and thermally labile compounds directly in solution, without the need for derivatization. ESI is a soft ionization technique that allows for the analysis of intact molecular ions, providing accurate molecular weight information.

The application of LC-MS and ESI-MS in the study of this compound includes:

Mechanistic Studies: LC-MS can be used to identify and characterize reaction intermediates in the enzymatic synthesis of benzylsuccinate. This provides insights into the reaction pathway and the enzyme's catalytic mechanism. The combination of liquid chromatography for separation and mass spectrometry for detection allows for the analysis of complex reaction mixtures. researchgate.net

Product Confirmation: LC-MS provides robust confirmation of the molecular weight of the synthesized this compound. Tandem mass spectrometry (MS/MS) can further be used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov This technique is highly sensitive and specific. nih.gov

Chromatographic Methods for Enantiomeric Purity and Separation

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, accurate determination of enantiomeric purity is crucial.

HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. heraldopenaccess.us To achieve chiral separation, a chiral stationary phase (CSP) or a chiral additive in the mobile phase is used.

For this compound, chiral HPLC is essential for:

Determining Enantiomeric Excess (ee): This measures the purity of one enantiomer over the other in a mixture. The method involves separating the (S) and (R) enantiomers on a chiral column and quantifying their respective peak areas.

Method Validation: HPLC methods for enantiomeric excess determination must be validated for linearity, accuracy, and precision to ensure reliable results. mdpi.com

The choice of the chiral stationary phase is critical and often depends on the specific properties of the analyte. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.

| Chromatographic Technique | Application for this compound | Key Parameters |

| Chiral HPLC | Determination of enantiomeric excess. | Chiral stationary phase, mobile phase composition, detector wavelength. |

X-ray Crystallography for Enzyme Structure-Function Relationships

Understanding the three-dimensional structure of the enzyme responsible for synthesizing (S)-2-benzylsuccinate is key to unraveling its mechanism and stereoselectivity.

Elucidation of Active Site Architecture and Subunit Interactions

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. In the context of benzylsuccinate synthase, the enzyme that catalyzes the formation of benzylsuccinate, X-ray crystallography has provided invaluable insights.

Key findings from the crystal structure of benzylsuccinate synthase include:

Active Site Architecture: The structure reveals a 10-stranded β/α-barrel fold for the catalytic α-subunit, which is a common fold for glycyl radical enzymes. The active site is located within this barrel. nih.gov

Subunit Interactions: Benzylsuccinate synthase is a complex of three subunits (α, β, and γ). The crystal structure shows how these subunits interact. The β and γ subunits are essential for the enzyme's activity in vivo and each binds a [4Fe-4S] cluster. The interaction between the α and γ subunits is primarily hydrophobic. nih.gov The co-expression of the γ-subunit is crucial for the proper folding of the catalytic α-subunit. nih.gov

These structural details are fundamental for understanding how the enzyme binds its substrates, toluene and fumarate (B1241708), and catalyzes their radical-mediated addition with high stereospecificity to produce (R)-benzylsuccinate. nih.govresearchgate.net

Q & A

Q. What are the most effective synthetic routes for preparing enantiomerically pure dimethyl (S)-2-benzylsuccinate, and how can reaction conditions be optimized?

- Methodological Answer : Two primary methods are documented:

- Rhodium-catalyzed tandem 1,4-addition/cyclization : This method yields dimethyl 2-benzylsuccinate with 94% efficiency using TMSCl as a promoter. Key parameters include a 1 mmol scale, purification via chromatography, and characterization by NMR (δ 3.59–2.32 ppm) and HRMS (m/z 237.1121) .

- Asymmetric hydrogenation : A chiral gold(III) catalyst achieves 80% enantiomeric excess (ee) for diethyl (S)-2-benzylsuccinate. Optimization involves catalyst loading (0.1 mol%) and solvent selection (e.g., dichloromethane) .

- Recommendation : Compare yields and enantioselectivity between methods, adjusting parameters like temperature, catalyst loading, and solvent polarity.

Q. How can researchers confirm the identity and purity of this compound during synthesis?

- Methodological Answer :

- NMR Spectroscopy : NMR should resolve methoxy protons (singlets at δ 3.59 and 3.56 ppm) and benzylic protons (multiplet at δ 7.24–7.03 ppm). NMR peaks at δ 174.4 (ester carbonyl) and 137.9 (aromatic carbons) validate the structure .

- Mass Spectrometry : HRMS (EI) should match the calculated m/z 237.1121 for . Fragmentation patterns (e.g., m/z 176, 91) confirm backbone integrity .

- Chiral HPLC : To verify enantiopurity, use a chiral stationary phase (e.g., amylose-based columns) and compare retention times with racemic standards .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in yield and enantioselectivity across different catalytic systems?

- Methodological Answer :

- Catalyst-Substrate Interactions : Rhodium catalysts (e.g., in ) favor steric control via π-allyl intermediates, while gold(III) complexes () rely on ligand chirality for enantioselectivity. Contradictions in ee (e.g., 80% vs. higher literature values) may stem from solvent polarity or counterion effects .

- Electrochemical Synthesis : Redox mediators like N-(aminobenzyliden)phthalimides achieve 30% yield under current-controlled conditions (6.7 mA/cm). Lower mediator loads (2% vs. 20%) show minimal yield differences, suggesting rate-limiting electron transfer steps .

- Experimental Design : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare turnover frequencies (TOF) across systems.

Q. How does this compound function as a biomarker in anaerobic hydrocarbon degradation, and what analytical challenges arise in environmental samples?

- Methodological Answer :

- Biodegradation Pathway : 2-Benzylsuccinate is a metabolite in anaerobic toluene degradation. Its detection (via GC-MS) in environmental samples indicates microbial fumarate addition to aromatic hydrocarbons .

- Analytical Challenges :

- Matrix Interference : Co-eluting compounds (e.g., fatty acid esters) require selective derivatization (e.g., silylation) or tandem MS/MS for resolution .

- Quantification : Use isotope-labeled internal standards (e.g., -2-benzylsuccinate) to correct for extraction losses.

- Case Study : Compare retention times and mass spectra (m/z 236 [M$ ^+ $$

)) with synthetic standards to avoid false positives .

Q. What strategies resolve discrepancies in stereochemical assignments for 2-benzylsuccinate derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration ambiguities (e.g., (R)- vs. (S)-enantiomers) by growing single crystals of derivatives (e.g., benzyloxy-hydroxysuccinate) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to confirm enantiomeric identity without crystallization .

- Contradictions : reports (R)-2-benzylsuccinate in plant extracts, while synthetic routes favor (S)-forms. Cross-validate with botanical biosynthesis studies to determine if stereoinversion occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.